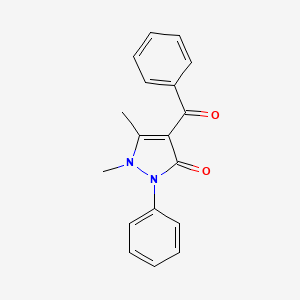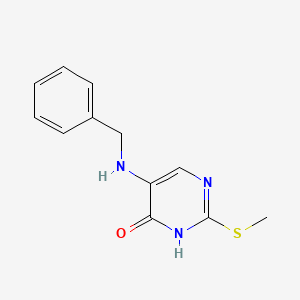
5-(Benzylamino)-2-(methylsulfanyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzylamino)-2-(methylthio)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound features a benzylamino group at position 5, a methylthio group at position 2, and a keto group at position 4. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylamino)-2-(methylthio)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate pyrimidine precursor, which can be achieved through various methods, such as the Biginelli reaction or the condensation of β-dicarbonyl compounds with guanidine derivatives.
Introduction of Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions. For example, benzylamine can react with a halogenated pyrimidine derivative under basic conditions to form the desired product.
Introduction of Methylthio Group: The methylthio group can be introduced through thiolation reactions. This can be achieved by reacting the pyrimidine precursor with a methylthiolating agent, such as methylthiol or dimethyl disulfide, under appropriate conditions.
Industrial Production Methods
Industrial production of 5-(benzylamino)-2-(methylthio)pyrimidin-4(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylamino)-2-(methylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Benzylamine, methylthiol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
5-(Benzylamino)-2-(methylthio)pyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(benzylamino)-2-(methylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and methylthio groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Amino)-2-(methylthio)pyrimidin-4(1H)-one: Similar structure but lacks the benzyl group.
5-(Benzylamino)-2-(ethylthio)pyrimidin-4(1H)-one: Similar structure but has an ethylthio group instead of a methylthio group.
5-(Benzylamino)-2-(methylthio)pyrimidin-4(1H)-thione: Similar structure but has a thione group instead of a keto group.
Uniqueness
The presence of both the benzylamino and methylthio groups in 5-(benzylamino)-2-(methylthio)pyrimidin-4(1H)-one provides unique chemical properties and biological activities that distinguish it from other similar compounds. These functional groups can enhance the compound’s reactivity and binding affinity to biological targets, making it a valuable compound in scientific research.
Properties
CAS No. |
77961-28-5 |
|---|---|
Molecular Formula |
C12H13N3OS |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
5-(benzylamino)-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3OS/c1-17-12-14-8-10(11(16)15-12)13-7-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H,14,15,16) |
InChI Key |
ZRPSXEQSJKXCCE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


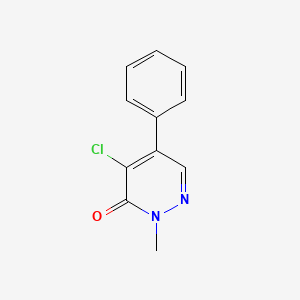
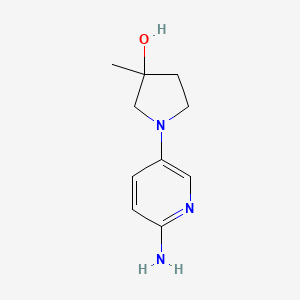
![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)
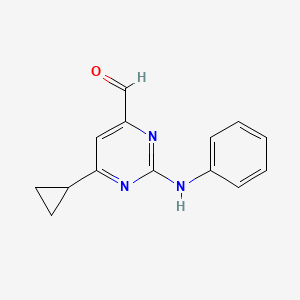
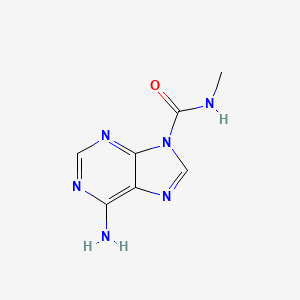
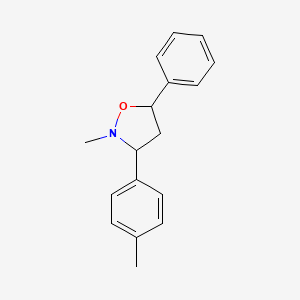
![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)
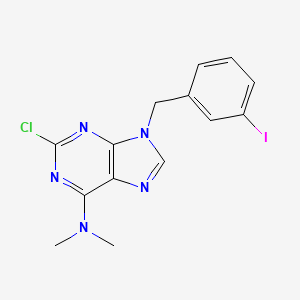
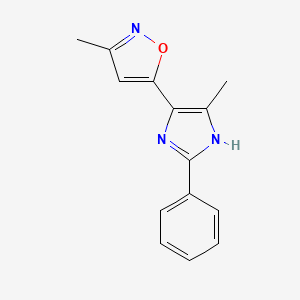
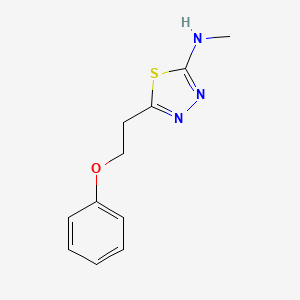
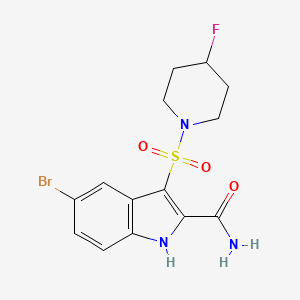
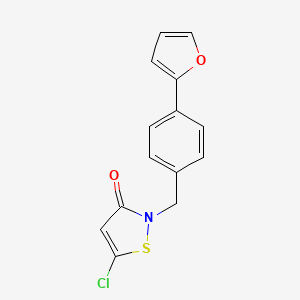
![2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12917307.png)
